Cas no 92-13-7 (Pilocarpine)

Pilocarpine structure
Pilocarpine structure
상품 이름:Pilocarpine
CAS 번호:92-13-7
MF:C11H16N2O2
메가와트:208.256942749023
MDL:MFCD00153042
CID:34631
PubChem ID:5910

Pilocarpine 화학적 및 물리적 성질

이름 및 식별자

    • (3S,4R)-3-Ethyl-4-((1-methyl-1H-imidazol-5-yl)methyl)dihydrofuran-2(3H)-one
    • Pilocarpine
    • Pilocarpin Hcl
    • PILOCARPINE(RG)
    • actone
    • Ocucarpine
    • Ocusert
    • ocusertp20
    • Pilocarpin
    • Pilocarpol
    • Pilokarpin
    • pilokarpol
    • Syncarpine
    • Salagen
    • (+)-Pilocarpine
    • Isoptocarpine
    • Ocusert pilo
    • Ocusert P 20
    • Pilocarpine chloride
    • (3S,4R)-3-ethyl-4-[(1-methyl-1H-imidazol-5-yl)methyl]dihydrofuran-2(3H)-one
    • Pilocarpine monohydrochloride
    • 01MI4Q9DI3
    • QCHFTSOMWOSFHM-WPRPVWTQSA-N
    • (3S-cis)-3-Et
    • (3S,4R)-3-Ethyldihydro-4-[(1-methyl-1H-imidazol-5-yl)methyl]-2(3H)-furanone (ACI)
    • 2(3H)-Furanone, 3-ethyldihydro-4-[(1-methyl-1H-imidazol-5-yl)methyl]-, (3S-cis)- (ZCI)
    • Pilocarpine (8CI)
    • MeSH ID: D010862
    • Ocusert Pilo 40
    • Pilocarpine, (+)-
    • Spersacarpine
    • DTXSID1021162
    • NCGC00023339-09
    • NCGC00023339-03
    • PILOCARPINUM [HPUS]
    • NCGC00023339-12
    • NCGC00023339-08
    • Lopac0_000960
    • CHEBI:39462
    • Lopac0_000950
    • NCGC00023339-16
    • AKOS016010311
    • NCGC00023339-11
    • SDCCGMLS-0003164.P005
    • KBioSS_001587
    • pilocarpine, Cytokine
    • IDI1_000358
    • CAS-92-13-7
    • UNII-01MI4Q9DI3
    • Imidazole-5-butyric acid, alpha-ethyl-beta-(hydroxymethyl)-1-methyl-, gamma-lactone
    • (3S,4R)-3-Ethyl-4-(1-methyl-1H-imidazol-5-ylmethyl)-4,5-dihydrofuran-2(3H)-one
    • HMS2089K17
    • Tox21_110887_1
    • 92-13-7
    • D00525
    • 92-13-7 (FREE BASE)
    • (3S-cis)-3-ethyldihydro-4-[(1-methyl-1H-imidazol-5-yl)methyl]-2(3H)-furanone
    • PILOCARPINE [ORANGE BOOK]
    • GTPL305
    • BRD-K85090592-008-05-2
    • (3S,4R)-3-ethyl-4-[(3-methylimidazol-4-yl)methyl]oxolan-2-one
    • PILOCARPINE [HSDB]
    • CCG-205031
    • PILOCARPINE [JAN]
    • (3S,4R)-3-ethyl-4-[(1-methyl-1H-imidazol-5-yl)methyl]oxolan-2-one
    • AI3-50523
    • KBio2_001587
    • Prestwick0_000449
    • 2(3H)-Furanone, 3-ethyldihydro-4-((1-methyl-1H-imidazol-5-yl)methyl)-, (3S-cis)-
    • KBio3_001691
    • Ocusert pilo-20
    • NCGC00023339-28
    • NINDS_000358
    • Pilocarpine 100 microg/mL in Acetonitrile
    • AB00053525_29
    • BDBM50008072
    • Spectrum_001107
    • NCGC00023339-27
    • MFCD00153042
    • BPBio1_000548
    • Pilocarpina
    • PILOCARPINE [WHO-DD]
    • BSPBio_000498
    • DB01085
    • NCGC00023339-10
    • AB00053525-27
    • Pilocarpine nitrate salt
    • SBI-0050924.P004
    • NCI60_004403
    • BRD-K85090592-008-15-1
    • rel-(3R,4S)-3-ethyl-4-((1-methyl-1H-imidazol-5-yl)methyl)dihydrofuran-2(3H)-one
    • HY-B0726A
    • EINECS 202-128-4
    • EN300-19632236
    • NCGC00023339-14
    • NCGC00023339-06
    • Pilocarpine (JAN/USP)
    • Prestwick1_000449
    • Pilocarpine (USP:BAN:JAN)
    • PILOCARPINE [USP MONOGRAPH]
    • Ocusert Pilo-40
    • PILOCARPINE (MART.)
    • KBio1_000358
    • (3S-CIS)-3-ETHYLDIHYDRO-4-
    • KBio2_006723
    • 102282-25-7
    • BS-18966
    • Prestwick2_000449
    • 3-Ethyl-4-[(1-methyl-1H-imidazol-5-yl)methyl]dihydrofuran-2(3H)-one
    • Prestwick3_000449
    • BIDD:GT0217
    • SPBio_001287
    • Spectrum5_001379
    • DTXCID901162
    • BSPBio_002191
    • Tocris-0694
    • (3S,4R)-3-ethyl-4-[(3-methylimidazol-4-yl)methyl]tetrahydrofuran-2-one
    • 1ST40310
    • PILOCARPINE [VANDF]
    • Tox21_110887
    • SCHEMBL15146
    • CHEBI:8207
    • Ocucarpine; Ocusert P 20; Ocusert Pilo
    • CS-0013746
    • SPBio_002437
    • 2(3H)-Furanone, 3-ethyldihydro-4-((1-methyl-1H-imidazol-5-yl)methyl)-, (3S,4R)-
    • SDCCGSBI-0050924.P006
    • PILOCARPINE (USP-RS)
    • Q411461
    • (3S-cis)-3-Ethyldihydro-4-((1-methyl-1H-imidazol-5-yl)methyl)-2(3H)-furanone
    • NS00007560
    • KBio2_004155
    • NCGC00023339-07
    • PILOCARPINE [MART.]
    • HSDB 3163
    • NCGC00023339-13
    • E87145
    • AB00053525_28
    • Pilocarpine [USP:BAN:JAN]
    • (3S,4R)-3-ethyldihydro-4-((1-methyl-1H-imidazol-5-yl)methyl)-2(3H)-furanone
    • 2(3H)-Furanone, 3-ethyldihydro-4-[(1-methyl-1H-imidazol-5-yl)methyl]-, (3S,4R)-
    • SR-01000075339-11
    • C07474
    • PILOCARPINE (USP MONOGRAPH)
    • PILOCARPINE [USP-RS]
    • PILOCARPINE [MI]
    • KBioGR_000956
    • Spectrum2_001284
    • Pilocarpinum
    • DivK1c_000358
    • Ocusert pilo-20 (TN)
    • Spectrum4_000478
    • Spectrum3_000546
    • CHEMBL550
    • BRD-K85090592-003-18-6
    • BRD-K85090592-003-19-4
    • BRD-K85090592-008-22-7
    • GLXC-20879
    • DA-76884
    • MDL: MFCD00153042
    • 인치: 1S/C11H16N2O2/c1-3-10-8(6-15-11(10)14)4-9-5-12-7-13(9)2/h5,7-8,10H,3-4,6H2,1-2H3/t8-,10-/m0/s1
    • InChIKey: QCHFTSOMWOSFHM-WPRPVWTQSA-N
    • 미소: C(C1=CN=CN1C)[C@H]1COC(=O)[C@H]1CC

계산된 속성

  • 정밀분자량: 208.12100
  • 동위원소 질량: 208.121
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 0
  • 수소 결합 수용체 수량: 3
  • 중원자 수량: 15
  • 회전 가능한 화학 키 수량: 3
  • 복잡도: 245
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 2
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 토폴로지 분자 극성 표면적: 44.1
  • 소수점 매개변수 계산 참조값(XlogP): 1.1

실험적 성질

  • 밀도: 1.1123 (rough estimate)
  • 융해점: 34°
  • 비등점: bp5 260° (partial conversion to isopilocarpine)
  • 플래시 포인트: 215 °C
  • 굴절률: 1.5000 (estimate)
  • PSA: 44.12000
  • LogP: 1.16180
  • 비선광도: D18 +106° (c = 2)
  • 산도 계수(pKa): 6.87(at 30℃)

Pilocarpine 보안 정보

  • 신호어:Danger
  • 피해 선언: H300+H330
  • 경고성 성명: P260-P264-P284-P301+P310-P310
  • 위험물 운송번호:UN 1544
  • 위험 범주 코드: 26/28
  • 보안 지침: S25; S45
  • 위험물 표지: T+
  • 위험 등급:6.1
  • 패키지 그룹:
  • 위험 용어:R26/28
  • 보안 용어:6.1(b)
  • 포장 등급:III

Pilocarpine 가격추가 >>

기업 No. 상품 이름 Cas No. 순결 사양 가격 업데이트 시간 문의
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TN2074-1 mg
Pilocarpine
92-13-7
1mg
¥1953.00 2022-02-28
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
P41770-100mg
(3S,4R)-3-Ethyl-4-((1-methyl-1H-imidazol-5-yl)methyl)dihydrofuran-2(3H)-one
92-13-7
100mg
¥2398.0 2021-09-08
eNovation Chemicals LLC
Y1239651-10mg
PILOCARPINE
92-13-7 95%
10mg
$185 2023-05-17
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
P875258-100mg
Pilocarpine
92-13-7 AR
100mg
¥4,828.00 2022-09-28
Enamine
EN300-19632236-0.05g
(3S,4R)-3-ethyl-4-[(1-methyl-1H-imidazol-5-yl)methyl]oxolan-2-one
92-13-7
0.05g
$2755.0 2023-09-17
SHENG KE LU SI SHENG WU JI SHU
sc-479256-100mg
Pilocarpine,
92-13-7
100mg
¥1843.00 2023-09-05
1PlusChem
1P00GS4T-5mg
Pilocarpine
92-13-7
5mg
$40.00 2025-02-27
A2B Chem LLC
AH82157-100mg
PILOCARPINE
92-13-7 98%
100mg
$220.00 2024-05-20
1PlusChem
1P00GS4T-100mg
PILOCARPINE
92-13-7
100mg
$329.00 2023-12-15
A2B Chem LLC
AH82157-5mg
PILOCARPINE
92-13-7 99%
5mg
$75.00 2024-07-18

Pilocarpine 합성 방법

합성회로 1

반응 조건
참조
Ethyl Bromozincacetate
Fuerstner, Alois, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, ,

합성회로 2

반응 조건
참조
Compositions and methods for the treatment of eye disorders
, World Intellectual Property Organization, , ,

합성회로 3

반응 조건
참조
Ethyl bromozincacetate
Fuerstner, Alois, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, 1, 1-7

합성회로 4

반응 조건
참조
Asymmetric Multifunctional Modular Organocatalysis: One-Pot Direct Strategy to Enantiopure α,β-Disubstituted γ-Butyrolactones
Mahto, Pratibha; Rana, Nirmal K.; Shukla, Khyati; Das, Braja G.; Joshi, Harshit; et al, Organic Letters, 2019, 21(15), 5962-5966

합성회로 5

반응 조건
참조
An effective chirospecific synthesis of (+)-pilocarpine from L-aspartic acid
Dener, Jeffrey M.; Zhang, Lin Hua; Rapoport, Henry, Journal of Organic Chemistry, 1993, 58(5), 1159-66

합성회로 6

반응 조건
참조
Lipophilicity, aqueous solubility, stability and enzymic hydrolysis of various O,O'-dicarboxylate (dibenzyl) bispilocarpates as possible prodrugs of pilocarpine for ophthalmic administration
Jarvinen, T.; Suhonen, P.; Launonen, M.; Peura, P.; Urtti, A., S.T.P. Pharma Sciences, 1992, 2(1), 53-60

합성회로 7

반응 조건
참조
Preparation of pilocarpines and intermediates
, World Intellectual Property Organization, , ,

합성회로 8

반응 조건
참조
Preparation of pilocarpine and analogs
, European Patent Organization, , ,

합성회로 9

반응 조건
참조
Cholinergic activity of fluorinated quaternary pilocarpine derivatives
Aboul-Enein, Hassan Y.; Al-Badr, A. A.; Rashed, M. S.; Ismail, M., Toxicological and Environmental Chemistry, 1986, 11(3), 183-90

합성회로 10

반응 조건
1.1 Reagents: Potassium carbonate Solvents: Benzene ,  Dichloromethane ;  3 h, 23 °C
1.2 Reagents: Triethylamine ;  1 w, 23 °C
참조
Concise synthesis of both enantiomers of pilocarpine
Schmidt, Theresa; Heise, Niels ; Merzweiler, Kurt; Deigner, Hans-Peter; Al-Harrasi, Ahmed ; et al, Molecules, 2021, 26(12),

합성회로 11

반응 조건
참조
A new type of redox initiator-drug/peroxide initiator
Li, Yaolan; Liao, Deqing; Wu, Qiuren; Feng, Xinde, Jinan Daxue Xuebao, 1991, 12(3), 66-71

합성회로 12

반응 조건
참조
γ-Butyrolactone natural products via tributyltin-hydride-mediated radical cyclizations
Belletire, John L.; Mahmoodi, Nosrat O., Journal of Natural Products, 1992, 55(2), 194-206

합성회로 13

반응 조건
참조
Carboxylic acid esters: product subclass 4: alkanedioic acid esters
Masse, C. E., Science of Synthesis, 2006, 20, 987-1046

합성회로 14

반응 조건
참조
Synthesis of Chiral Pilocarpine Analogues via a C-8 Ketone Intermediate
Holden, Kenneth G.; Mattson, Matthew N.; Cha, Kyung Hoi; Rapoport, Henry, Journal of Organic Chemistry, 2002, 67(17), 5913-5918

합성회로 15

반응 조건
참조
Palladium-catalyzed intramolecular alkyne-α,β-unsaturated carbonyl coupling. A formal synthesis of (+)-pilocarpine
Wang, Zhong; Lu, Xiyan, Tetrahedron Letters, 1997, 38(29), 5213-5216

합성회로 16

반응 조건
1.1 Reagents: Potassium carbonate Solvents: Benzene ,  Dichloromethane
1.2 Reagents: Triethylamine Solvents: Benzene ,  Dichloromethane
참조
A synthesis of pilocarpine
Horne, David A.; Fugmann, Burkhard; Yakushijin, Kenichi; Buchi, George, Journal of Organic Chemistry, 1993, 58(1), 62-4

합성회로 17

반응 조건
1.1 Reagents: Potassium carbonate Solvents: Benzene ,  Dichloromethane ;  rt; 3 h, rt
1.2 Reagents: Triethylamine ;  7 d, 25 °C
참조
A chemoenzymatic approach to (+)-pilocarpine
Csuk, Rene; Woeste, Barbara, Tetrahedron, 2008, 64(40), 9384-9387

합성회로 18

반응 조건
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran
1.2 Reagents: 2,6-Di-tert-butyl-4-methylphenol Solvents: Tetrahydrofuran
참조
Chirospecific synthesis of (+)-pilocarpine
Compagnone, Reinaldo S.; Rapoport, Henry, Journal of Organic Chemistry, 1986, 51(10), 1713-19

합성회로 19

반응 조건
참조
A Highly Reusable Rhodium Catalyst-Organic Framework for the Intramolecular Cycloisomerization of 1,6-Enynes
Corkum, Elizabeth G.; Hass, Michael J.; Sullivan, Andrew D.; Bergens, Steven H., Organic Letters, 2011, 13(13), 3522-3525

합성회로 20

반응 조건
참조
Highly Enantioselective Syntheses of Functionalized α-Methylene-γ-butyrolactones via Rh(I)-catalyzed Intramolecular Alder Ene Reaction: Application to Formal Synthesis of (+)-Pilocarpine
Lei, Aiwen; He, Minsheng; Zhang, Xumu, Journal of the American Chemical Society, 2002, 124(28), 8198-8199

Pilocarpine Raw materials

Pilocarpine Preparation Products

추천 기사

추천 공급업체
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:92-13-7)Pilocarpine
1709032
순결:98%
재다:Company Customization
가격 ($):문의